1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride
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Overview
Description
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of two pyridine rings substituted with methyl groups at the 3-position and connected through a diazepane ring. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Substitution with Pyridine Rings: The diazepane ring is then reacted with 3-methylpyridine derivatives in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Lacks the pyridine rings and methyl groups, resulting in different chemical properties.
3-Methylpyridine: Contains only the pyridine ring with a methyl group, without the diazepane structure.
Pyridazine Derivatives: Similar in having nitrogen-containing heterocycles but differ in ring structure and substitution patterns.
Uniqueness
1,4-Bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride is unique due to its combination of a diazepane ring with substituted pyridine rings, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1,4-bis(3-methylpyridin-4-yl)-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4.2ClH/c1-14-12-18-6-4-16(14)20-8-3-9-21(11-10-20)17-5-7-19-13-15(17)2;;/h4-7,12-13H,3,8-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEYHWOJYOWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C3=C(C=NC=C3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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